molecular formula C12H9BrF3N5S B13716982 6-(3-Bromophenyl)-2-thiosemicarbazido-4-(trifluoromethyl)pyrimidine

6-(3-Bromophenyl)-2-thiosemicarbazido-4-(trifluoromethyl)pyrimidine

Cat. No.: B13716982
M. Wt: 392.20 g/mol
InChI Key: LEXKZZBYCPYKDM-UHFFFAOYSA-N
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Description

This compound belongs to the pyrimidine class, featuring a trifluoromethyl group at position 4, a 3-bromophenyl substituent at position 6, and a thiosemicarbazido moiety at position 2. The bromophenyl group contributes to steric bulk and electron-withdrawing effects, while the trifluoromethyl group enhances metabolic stability and lipophilicity .

Properties

Molecular Formula

C12H9BrF3N5S

Molecular Weight

392.20 g/mol

IUPAC Name

[[4-(3-bromophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]amino]thiourea

InChI

InChI=1S/C12H9BrF3N5S/c13-7-3-1-2-6(4-7)8-5-9(12(14,15)16)19-11(18-8)21-20-10(17)22/h1-5H,(H3,17,20,22)(H,18,19,21)

InChI Key

LEXKZZBYCPYKDM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=CC(=NC(=N2)NNC(=S)N)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-Bromophenyl)-2-thiosemicarbazido-4-(trifluoromethyl)pyrimidine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

6-(3-Bromophenyl)-2-thiosemicarbazido-4-(trifluoromethyl)pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the bromophenyl group or the thiosemicarbazide moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of azides or other substituted derivatives.

Scientific Research Applications

6-(3-Bromophenyl)-2-thiosemicarbazido-4-(trifluoromethyl)pyrimidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.

    Medicine: Explored for its potential anticancer and antimicrobial properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 6-(3-Bromophenyl)-2-thiosemicarbazido-4-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Aromatic Ring

a) Positional Isomers of Halogen-Substituted Phenyl Groups
  • However, the smaller fluorine atom may weaken π-π stacking interactions in biological targets .
  • 6-(3-Chlorophenyl)-2-thiosemicarbazido-4-(trifluoromethyl)pyrimidine

    • Molecular formula: C₁₂H₉ClF₃N₅S
    • The 3-chlorophenyl substituent has similar electron-withdrawing effects to bromine but lower molecular weight (347.75 g/mol vs. ~380–390 g/mol for bromine analogues), which may improve pharmacokinetic profiles .
b) Nitrophenyl Derivatives

Variations in the Functional Group at Position 2

a) Thioureido vs. Thiosemicarbazido Derivatives
b) Hydrazino Derivatives
  • 2-Hydrazino-6-(pyridin-3-yl)-4-(trifluoromethyl)pyrimidine Molecular formula: C₁₀H₈F₃N₅ The hydrazino group (-NH-NH₂) offers different coordination chemistry but lacks the sulfur atom critical for thiosemicarbazide-mediated bioactivity .

Heterocyclic and Bulky Substituents

  • 6-(2-Naphthyl)-2-thiosemicarbazido-4-(trifluoromethyl)pyrimidine
    • Molecular formula: C₁₆H₁₂F₃N₅S
    • The naphthyl group increases hydrophobicity and steric bulk, which may enhance binding to hydrophobic enzyme pockets but reduce aqueous solubility .

Structural and Electronic Comparison Table

Compound Name Molecular Formula Substituent (Position 6) Functional Group (Position 2) Molecular Weight (g/mol) Key Properties
6-(3-Bromophenyl)-2-thiosemicarbazido-4-(trifluoromethyl)pyrimidine C₁₂H₉BrF₃N₅S 3-Bromophenyl Thiosemicarbazido ~380–390 (estimated) High lipophilicity, strong electron-withdrawing effects, chelating potential
6-(4-Fluorophenyl)-2-thiosemicarbazido-4-(trifluoromethyl)pyrimidine C₁₂H₉F₄N₅S 4-Fluorophenyl Thiosemicarbazido 331.30 Improved solubility, moderate steric hindrance
6-(3-Nitrophenyl)-2-thioureido-4-(trifluoromethyl)pyrimidine C₁₂H₈F₃N₅O₂S 3-Nitrophenyl Thioureido 343.29 High reactivity, potential metabolic instability
6-(2-Naphthyl)-2-thiosemicarbazido-4-(trifluoromethyl)pyrimidine C₁₆H₁₂F₃N₅S 2-Naphthyl Thiosemicarbazido 363.37 Enhanced hydrophobicity, steric bulk

Research Findings and Implications

  • Biological Activity : Thiosemicarbazido derivatives generally exhibit stronger antimicrobial and anticancer activity than thioureido analogues due to enhanced metal-ion chelation .
  • Synthetic Challenges: Bromophenyl derivatives require careful optimization in cross-coupling reactions (e.g., Suzuki-Miyaura) to avoid debromination, as noted in synthesis protocols for related imidazo[1,2-a]pyridines .

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